molecular formula C18H18Cl2N2O B4431940 1-(3,4-dichlorophenyl)-4-(2-methylbenzoyl)piperazine

1-(3,4-dichlorophenyl)-4-(2-methylbenzoyl)piperazine

Cat. No. B4431940
M. Wt: 349.3 g/mol
InChI Key: UDBWCNOHEPNEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-4-(2-methylbenzoyl)piperazine, also known as MBZP, is a psychoactive substance that belongs to the piperazine family. It is a synthetic compound that has been used in scientific research to investigate its mechanism of action and its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dichlorophenyl)-4-(2-methylbenzoyl)piperazine is not fully understood, but it is believed to act as a partial agonist at 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. It may also modulate the activity of other neurotransmitter systems such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been found to modulate the activity of various neurotransmitter systems such as serotonin and dopamine. It may also have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-(3,4-dichlorophenyl)-4-(2-methylbenzoyl)piperazine has several advantages for use in lab experiments, including its relatively low toxicity and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its limited solubility in water and its potential for off-target effects due to its partial agonist activity at multiple receptor types.

Future Directions

There are several potential future directions for research on 1-(3,4-dichlorophenyl)-4-(2-methylbenzoyl)piperazine, including further investigation of its mechanism of action and its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It may also be useful in the development of new drugs that target specific neurotransmitter systems, or in the study of the role of these systems in various physiological and pathological processes. Additionally, further optimization of the synthesis method and purification techniques may improve the yield and purity of this compound for use in future research.

Scientific Research Applications

1-(3,4-dichlorophenyl)-4-(2-methylbenzoyl)piperazine has been used in scientific research to investigate its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been found to modulate the activity of various neurotransmitter systems such as serotonin and dopamine.

properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c1-13-4-2-3-5-15(13)18(23)22-10-8-21(9-11-22)14-6-7-16(19)17(20)12-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBWCNOHEPNEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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